molecular formula C19H14N2O5 B11517090 4-{5-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

4-{5-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B11517090
M. Wt: 350.3 g/mol
InChI Key: YEGPJSIWGLDEDP-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a furan ring, a benzoic acid moiety, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the furan ring followed by the introduction of the benzoic acid and formamido groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and furan-containing molecules. Examples are:

  • 4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID
  • 4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID

Uniqueness

What sets 4-{5-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

4-[5-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H14N2O5/c22-15-3-1-2-14(10-15)18(23)21-20-11-16-8-9-17(26-16)12-4-6-13(7-5-12)19(24)25/h1-11,22H,(H,21,23)(H,24,25)/b20-11+

InChI Key

YEGPJSIWGLDEDP-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.